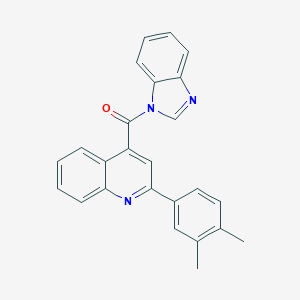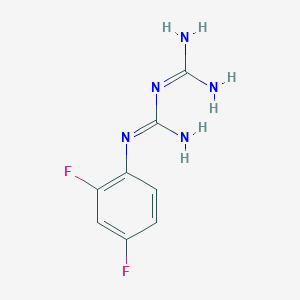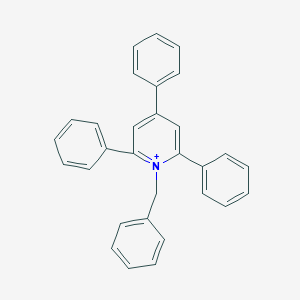![molecular formula C20H16ClN3O B226670 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CLP and is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CLP has been shown to have promising results in the treatment of cancer, inflammation, and other diseases.
作用機序
The mechanism of action of CLP involves the inhibition of the CK2 enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CLP leads to the induction of apoptosis and cell cycle arrest. Furthermore, CLP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CLP have been extensively studied. CLP has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the CK2 enzyme. Furthermore, CLP has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CLP has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
The advantages of using CLP in lab experiments include its potent inhibition of the CK2 enzyme, its anti-cancer and anti-inflammatory properties, and its potential in the treatment of neurodegenerative diseases. However, the limitations of using CLP in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of CLP. These include further studies to determine its pharmacokinetics and pharmacodynamics, the development of more potent inhibitors of the CK2 enzyme, and the investigation of CLP's potential in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, the development of CLP analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its potent inhibition of the CK2 enzyme, anti-cancer and anti-inflammatory properties, and potential in the treatment of neurodegenerative diseases make it an attractive candidate for further study. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics and to develop more potent inhibitors of the CK2 enzyme.
合成法
The synthesis of CLP involves a multi-step process that starts with the preparation of imidazo[1,2-a]pyridine. This intermediate is then reacted with 4-chlorophenol and 4-methylphenylamine to obtain the final product, CLP. The synthesis of CLP has been optimized to yield high purity and yield.
科学的研究の応用
CLP has been extensively studied for its potential pharmacological properties. It has been shown to have potent anti-cancer activity by inhibiting the CK2 enzyme. CK2 is overexpressed in various types of cancer, and its inhibition by CLP leads to the induction of apoptosis and cell cycle arrest. CLP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CLP has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol |
|---|---|
分子式 |
C20H16ClN3O |
分子量 |
349.8 g/mol |
IUPAC名 |
4-[6-chloro-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H16ClN3O/c1-13-2-7-16(8-3-13)22-20-19(14-4-9-17(25)10-5-14)23-18-11-6-15(21)12-24(18)20/h2-12,22,25H,1H3 |
InChIキー |
UIAQMQHNJPWOPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)

![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)



![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)